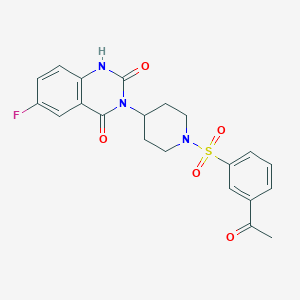
3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains several functional groups and rings, including a quinazoline ring, a piperidine ring, a sulfonyl group, and an acetyl group .
Molecular Structure Analysis
The compound contains a quinazoline ring, which is a bicyclic system composed of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (with two nitrogen atoms). It also contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the carbonyl group in the acetyl moiety could be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring structures and polar functional groups could impact its solubility, melting point, and other properties .
科学的研究の応用
Antibacterial Activity
This compound has been investigated for its antibacterial properties. In a study by Salama et al., several oxadiazole derivatives were synthesized, including the compound . Notably, compounds 3, 4, 10, 11, and 15 exhibited significant antibacterial activity against Salmonella typhi . This finding suggests potential applications in combating bacterial infections.
Anti-Inflammatory Potential
Oxadiazoles, to which this compound belongs, have been reported to possess anti-inflammatory activity . While specific data on this compound’s anti-inflammatory effects are not available in the literature cited, it’s worth exploring further in preclinical studies.
Antiviral Investigations
Given the broad spectrum of biological activities associated with oxadiazoles, including antiviral properties , it might be worthwhile to explore whether this compound exhibits any antiviral effects. However, additional research is needed to confirm this potential application.
Analgesic and Anticonvulsant Properties
Oxadiazoles have also been studied for their analgesic and anticonvulsant activities . Investigating whether our compound demonstrates similar effects could be valuable for pain management and epilepsy treatment.
Herbicidal and Insecticidal Applications
Although not directly studied for herbicidal or insecticidal properties, oxadiazoles have been explored in these contexts . Researchers could investigate whether our compound has any impact on plant pests or insects.
Antimalarial Investigations
Oxadiazoles have been investigated for antimalarial activity . Considering the ongoing global health challenge posed by malaria, exploring this compound’s potential in malaria treatment could be valuable.
Other Biological Activities
Oxadiazoles have also been associated with antianxiety, antitubercular, and antifungal properties . Although not directly studied for our compound, these areas warrant further investigation.
作用機序
Target of Action
Similar compounds have been found to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This inhibition can occur through various mechanisms, such as preventing the receptor from binding to its ligand or blocking the receptor’s kinase activity .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Inhibition of fgfrs can lead to a decrease in cell proliferation and migration, potentially leading to a reduction in tumor growth .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper handling and disposal procedures should be followed to minimize risk.
将来の方向性
特性
IUPAC Name |
3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-13(26)14-3-2-4-17(11-14)31(29,30)24-9-7-16(8-10-24)25-20(27)18-12-15(22)5-6-19(18)23-21(25)28/h2-6,11-12,16H,7-10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMUXYGJNNYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)
![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
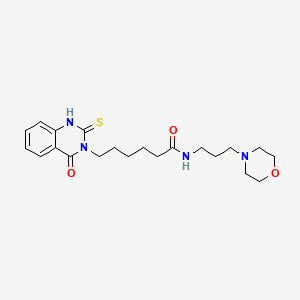
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)
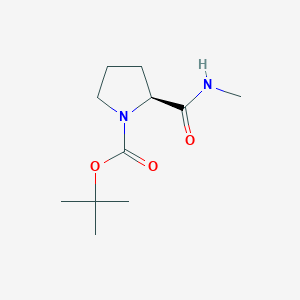
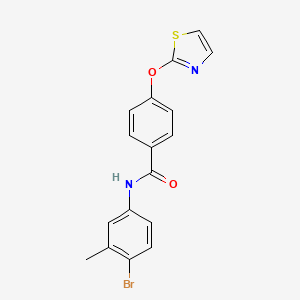
![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
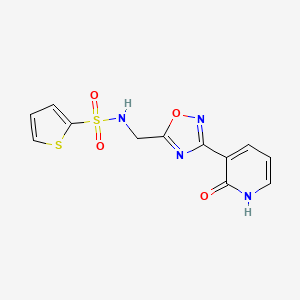
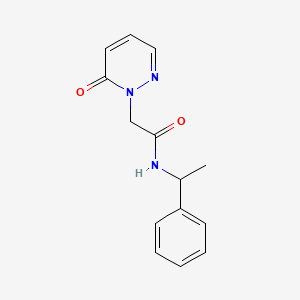
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)